molecular formula C20H15NO3S2 B6477743 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2640971-23-7

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6477743
CAS No.: 2640971-23-7
M. Wt: 381.5 g/mol
InChI Key: NRUJHFZOYYKGCM-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that combines the structural features of bithiophene and chromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the bithiophene and chromene precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses palladium catalysts to form carbon-carbon bonds between the bithiophene and chromene units.

Industrial Production Methods

Industrial production of this compound may involve high-pressure catalytic reactions and advanced purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The bithiophene moiety can facilitate π-π stacking interactions, while the chromene unit can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of bithiophene and chromene structures, which confer distinct electronic and chemical properties. This dual functionality makes it particularly valuable in applications requiring both high electronic conductivity and specific molecular interactions .

Properties

IUPAC Name

2-oxo-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3S2/c22-19(15-12-13-4-1-2-5-16(13)24-20(15)23)21-10-9-14-7-8-18(26-14)17-6-3-11-25-17/h1-8,11-12H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUJHFZOYYKGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCC3=CC=C(S3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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